ETHYL 2-{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Ethyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via cyclization reactions involving thiophene derivatives.
Coupling Reactions: The final compound is obtained by coupling the pyrazole, furan, and benzothiophene intermediates using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{5-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]FURAN-2-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-({5-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Ethyl 2-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the bromine atom in the pyrazole ring, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C20H20BrN3O4S |
---|---|
Molecular Weight |
478.4g/mol |
IUPAC Name |
ethyl 2-[[5-[(4-bromopyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-27-20(26)17-14-5-3-4-6-16(14)29-19(17)23-18(25)15-8-7-13(28-15)11-24-10-12(21)9-22-24/h7-10H,2-6,11H2,1H3,(H,23,25) |
InChI Key |
HDZFNNIFECPEFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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